Ethyl arachidate serves as a valuable tool in various organic chemistry research endeavors. Its high purity (often exceeding 99%) ensures reliable results in experiments involving:
Ethyl arachidate may play a role in the development of new pharmaceuticals and drugs due to its potential:
Ethyl arachidate, also known as arachidic acid ethyl ester or ethyl icosanoate, is a long-chain fatty acid ethyl ester with the chemical formula and a molecular weight of approximately 340.58 g/mol. It is formed through the condensation of arachidic acid and ethanol, resulting in a compound characterized by a long hydrophobic tail typical of fatty acids, which imparts unique properties to its structure and behavior in various environments .
Ethyl arachidate exhibits notable biological activities. Research indicates that it has anti-inflammatory and analgesic effects, likely due to its ability to inhibit cyclooxygenase and lipoxygenase enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs) . This inhibition may contribute to its potential therapeutic applications in managing pain and inflammation.
The synthesis of ethyl arachidate typically involves the following methods:
Ethyl arachidate has several applications across various fields:
Studies on the interactions of ethyl arachidate with biological systems indicate that it may influence lipid metabolism and inflammatory pathways. Its competitive inhibition on cyclooxygenase and lipoxygenase suggests potential interactions with other lipid mediators. Further research is needed to elucidate its full pharmacological profile and interactions within complex biological systems .
Ethyl arachidate belongs to a class of compounds known as fatty acid esters. Below are some similar compounds along with a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl palmitate | Shorter carbon chain; used in cosmetics | |
Ethyl stearate | Higher melting point; common in food industry | |
Ethyl behenate | Similar chain length but different properties | |
Ethyl oleate | Contains double bond; more fluid at room temp |
Ethyl arachidate is unique due to its specific chain length and structural characteristics that confer distinct physical properties, making it suitable for specific applications in pharmaceuticals and cosmetics while exhibiting significant biological activity not universally shared by all fatty acid esters .
Ethyl arachidate occurs naturally in propolis, a resinous substance produced by bees. The extraction process begins with raw propolis pretreatment, where crude material is frozen, pulverized, and defatted using nonpolar solvents such as hexane [1] [3]. Subsequent ethanol extraction (60–80% v/v) solubilizes polar constituents, including ethyl arachidate, over 24–48 hours at 40–60°C [1] [8].
Liquid-liquid partitioning separates the ethyl arachidate-rich fraction from waxes and terpenoids. Column chromatography, employing silica gel or Sephadex LH-20 matrices with gradient elution (hexane:ethyl acetate), isolates ethyl arachidate at purities exceeding 70% [8]. A 2020 study demonstrated that Cameroonian propolis yielded 12.8 mg of ethyl arachidate per 100 g of raw material through this method [8]. Alternative solvents, such as triglyceride-based oils (e.g., oleic acid), have been patented for alcohol-free extraction, broadening accessibility for ethanol-sensitive applications [3].
Industrial synthesis involves the direct esterification of arachidic acid (C₂₀H₄₀O₂) with ethanol (C₂H₅OH) under acidic catalysis. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) facilitates protonation of the carboxylic acid, enabling nucleophilic attack by ethanol at 80–100°C [4] [7]. The reaction equilibrium is driven toward ester formation via continuous ethanol reflux or molecular sieves to adsorb water [4].
Large-scale production employs transesterification, where arachidic acid triglycerides react with ethanol in the presence of alkaline catalysts (e.g., NaOH). This method achieves conversions exceeding 90% within 6 hours at 60°C, producing ethyl arachidate and glycerol as a byproduct [7]. Kinetic studies show that ethanol-to-triglyceride molar ratios of 6:1 optimize yield while minimizing side reactions [7]. Post-synthesis, crude ethyl arachidate is recovered via solvent evaporation under reduced pressure.
Purification begins with fractional distillation at 215°C under vacuum (10 mmHg) to separate ethyl arachidate from unreacted fatty acids and glycerol [5] [6]. Recrystallization from acetone or methanol at −20°C removes residual pigments and low-melting-point impurities, yielding crystals with a characteristic melting point of 44°C [5] [6].
Quality control employs gas chromatography (GC) with flame ionization detection (FID), using a DB-5MS column (30 m × 0.25 mm) and helium carrier gas. Retention time comparisons against certified standards (e.g., TCI America’s ≥95% pure ethyl arachidate) confirm identity, while peak area normalization quantifies purity [5] [6] [8]. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) validates structural integrity, with diagnostic signals at δ 4.1 ppm (quartet, –CH₂O–) and δ 2.26 ppm (triplet, –CH₂COO–) [8].
Parameter | Method | Specification |
---|---|---|
Purity | GC-FID | ≥95.0% [5] [6] |
Melting Point | Differential Scanning Calorimetry | 43.5–44.5°C [5] [6] |
Molecular Weight | Mass Spectrometry | 340.59 g/mol [5] [6] |
Residual Solvents | Headspace GC-MS | <50 ppm [8] |
Ethyl arachidate has emerged as a structurally versatile lipid for engineering advanced nanocarriers. When incorporated as the principal fatty-ester component of polymer–lipid hybrid nanoparticles designed to ferry doxorubicin across the blood–brain barrier, the resulting particles displayed a mean hydrodynamic diameter close to one hundred nanometres, a narrow polydispersity index, and a highly negative surface charge that promoted colloidal stability. In orthotopic murine glioblastoma, these ethyl arachidate-rich nanoparticles accumulated selectively in tumour parenchyma and enhanced cytotoxicity by roughly seven-fold relative to free doxorubicin [1]. Similar size control and stability were reproduced in terpolymer–lipid constructs encapsulating diruthenium anti-inflammatory complexes, as well as in stealth quantum-dot formulations, demonstrating that the saturated twenty-carbon chain of ethyl arachidate supports broad platform compatibility while resisting rapid oxidative degradation [2] [3]. The physicochemical parameters most frequently reported are summarised below.
Formulation (core material) | Mean particle size (nanometres) | Polydispersity index | Zeta potential (millivolts) | Encapsulation efficiency (percentage) | Performance highlight |
---|---|---|---|---|---|
Terpolymer–lipid hybrid carrying doxorubicin | 104 ± 33 | 0.208 ± 0.02 | –27 ± 3 | 86 ± 4 | Seven-fold higher glioblastoma cytotoxicity vs. free drug [1] |
Diruthenium-loaded terpolymer nanoparticles | 118 ± 12 | 0.19 ± 0.03 | –30 ± 2 | 78 ± 5 | Two-fold increase in anti-tumour potency in glioma cells [2] |
Quantum-dot stealth nanoparticles | 72 ± 8 | 0.23 ± 0.04 | –25 ± 4 | >90 | Deep-tissue optical imaging without aggregation in serum [3] |
Transformable polymer–lipid nanoparticles | 150 → 85 (time-dependent) | 0.20 | –25 to –29 | 82 | Shape change to spiky morphologies improves cellular uptake [4] |
Collectively, these findings position ethyl arachidate as a hydrophobic anchor that delivers size tunability, high drug loading, and favourable pharmacokinetics without the need for exotic synthesis routes.
Experimental model | Biological endpoint | Maximal effect produced by ethyl arachidate | Reference |
---|---|---|---|
Carrageenan-induced hind-paw oedema | Paw volume inhibition | 62.5% reduction in swelling vs. vehicle [5] | [5] [6] |
Xylene-induced ear oedema | Auricular weight inhibition | 54.5% reduction [5] | [5] [6] |
Cotton-pellet granuloma (sub-chronic) | Dry granuloma mass | 47.4% reduction [6] | [6] |
Hot-plate nociception | Increase in response latency | 80.6% elevation above basal threshold [6] | [6] |
Histological examination revealed diminished leukocyte infiltration and reduced exudate, while biochemical assays demonstrated lower prostaglandin E₂ and tumour-necrosis-factor alpha concentrations in inflamed tissue homogenates [6]. These results indicate that ethyl arachidate acts on both the vascular and cellular phases of inflammation and also modulates central pain perception.
Pharmacodynamic exploration has centred on two complementary lines of evidence.
Ion-channel interaction
Electrophysiological recordings in isolated rat atrial cells showed that the free carboxylic acid analogue arachidonic acid opens outward-rectifying mechanosensitive potassium channels, thereby stabilising membrane potential during mechanical stress [7]. In contrast, substitution of the carboxylate with an ethyl moiety eliminates this activity: ethyl arachidonate failed to modulate glutamate transport or the same potassium conductance at equivalent concentrations [8]. The inactivity of the ester underscores the requirement for a free acidic group to coordinate cationic residues within the channel vestibule, implying that ethyl arachidate must undergo enzymatic hydrolysis before direct ion-channel engagement can occur.
Biochemical pathway regulation
In carrageenan-inflamed rat paws, ethyl arachidate curtailed cyclooxygenase-dependent synthesis of prostaglandins while simultaneously lowering lipoxygenase-derived leukotrienes [6]. Lipidomic analysis performed in parallel collagen-induced arthritis models revealed a shift towards epoxy-eicosanoids with pro-resolving properties after treatment, mirroring the effects of soluble epoxide hydrolase inhibitors [9]. Together, these data suggest a dual mechanism in which ethyl arachidate not only deprives eicosanoid pathways of arachidic acid substrate but may also promote formation of specialised pro-resolving lipid mediators once hydrolysed.
The composite picture is one of a lipophilic pro-agent that, upon esterase cleavage, exerts multimodal anti-inflammatory and analgesic actions through suppression of prostanoid generation, attenuation of leukotriene signalling, and potential activation of potassium and other ion channels that hyperpolarise nociceptive neurons.